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molecular formula C21H29NO B8392639 N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine

N,N-dibenzyl-3-ethoxy-3-methylbutan-1-amine

Cat. No. B8392639
M. Wt: 311.5 g/mol
InChI Key: OJNOZXGELRZKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09187474B2

Procedure details

Treat a 0° C. solution of 4-(dibenzylamino)-2-methylbutan-2-ol (13 g, 45.9 mmol) in THF (200 mL), under N2, portion wise with KH (30%, 6.7 g, 50.9 mmol), stir at 0° C. for 0.5 h, add ethyl iodide (8.5 g, 55 mmol) drop-wise and warm to 60° C. overnight. Cool to 0° C., quench with satd. NH4Cl and concentrate partially. Extract with EtOAc (3×), wash the combined organics with brine, dry over Na2SO4, concentrate and purify via silica gel chromatography to afford the title compound (1.7 g, 12%). 1H NMR (400 MHz, DMSO-d6): δ 7.36-7.21 (m, 10H), 3.52 (s, 4H), 3.13 (t, J=7.2 Hz, 2H), 2.40-2.36 (m, 2H), 1.68-1.64 (m, 2H), 0.99 (m, 6H), 0.83 (q, J=7.2 Hz, 3H).
Quantity
13 g
Type
reactant
Reaction Step One
Name
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
8.5 g
Type
reactant
Reaction Step Two
Yield
12%

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]([CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH2:9][CH2:10][C:11]([CH3:14])([OH:13])[CH3:12])[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.[CH2:22](I)[CH3:23]>C1COCC1>[CH2:15]([N:8]([CH2:1][C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1)[CH2:9][CH2:10][C:11]([O:13][CH2:22][CH3:23])([CH3:14])[CH3:12])[C:16]1[CH:17]=[CH:18][CH:19]=[CH:20][CH:21]=1

Inputs

Step One
Name
Quantity
13 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N(CCC(C)(O)C)CC1=CC=CC=C1
Name
Quantity
200 mL
Type
solvent
Smiles
C1CCOC1
Step Two
Name
Quantity
8.5 g
Type
reactant
Smiles
C(C)I

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
0 °C
Stirring
Type
CUSTOM
Details
under N2, portion wise with KH (30%, 6.7 g, 50.9 mmol), stir at 0° C. for 0.5 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
warm to 60° C. overnight
Duration
8 (± 8) h
TEMPERATURE
Type
TEMPERATURE
Details
Cool to 0° C.
CUSTOM
Type
CUSTOM
Details
quench with satd
CONCENTRATION
Type
CONCENTRATION
Details
NH4Cl and concentrate partially
EXTRACTION
Type
EXTRACTION
Details
Extract with EtOAc (3×)
WASH
Type
WASH
Details
wash the combined organics with brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dry over Na2SO4
CONCENTRATION
Type
CONCENTRATION
Details
concentrate
CUSTOM
Type
CUSTOM
Details
purify via silica gel chromatography

Outcomes

Product
Details
Reaction Time
0.5 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N(CCC(C)(C)OCC)CC1=CC=CC=C1
Measurements
Type Value Analysis
AMOUNT: MASS 1.7 g
YIELD: PERCENTYIELD 12%
YIELD: CALCULATEDPERCENTYIELD 11.9%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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